N-(2,6-diisopropylphenyl)-N-(2-[(2,6-diisopropylphenyl)imino]-1(2H)-acenaphthylenylidene)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diisopropylphenyl)-N-(2-[(2,6-diisopropylphenyl)imino]-1(2H)-acenaphthylenylidene)amine is an organic compound with the molecular formula C36H40N2. It is a derivative of acenaphthene, featuring two imino groups substituted with 2,6-diisopropylphenyl groups. This compound is known for its unique structural properties and has been studied for various applications in chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2,6-diisopropylphenyl)-N-(2-[(2,6-diisopropylphenyl)imino]-1(2H)-acenaphthylenylidene)amine can be synthesized through the condensation reaction of acenaphthenequinone with 2,6-diisopropylaniline. The reaction typically involves the use of a solvent such as toluene and a catalyst like zinc chloride. The reaction is carried out under reflux conditions to facilitate the formation of the imino groups .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-diisopropylphenyl)-N-(2-[(2,6-diisopropylphenyl)imino]-1(2H)-acenaphthylenylidene)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imino derivatives.
Substitution: The imino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2,6-diisopropylphenyl)-N-(2-[(2,6-diisopropylphenyl)imino]-1(2H)-acenaphthylenylidene)amine has been extensively studied for its applications in various fields:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals such as zinc and copper.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives and complexes are being explored for their potential biological activities.
Wirkmechanismus
The mechanism by which N-(2,6-diisopropylphenyl)-N-(2-[(2,6-diisopropylphenyl)imino]-1(2H)-acenaphthylenylidene)amine exerts its effects is primarily related to its ability to form stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions such as polymerization or hydrogenation. The imino groups play a crucial role in stabilizing the metal center and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-bis(2,6-diisopropylphenyl)ethylenediamine
- 1,2-bis(2,6-diisopropylphenyl)hydrazine
- 1,2-bis(2,6-diisopropylphenyl)oxime
Uniqueness
N-(2,6-diisopropylphenyl)-N-(2-[(2,6-diisopropylphenyl)imino]-1(2H)-acenaphthylenylidene)amine is unique due to its specific structural arrangement, which allows for the formation of stable metal complexes with distinct electronic properties. This makes it particularly valuable in catalysis and materials science compared to its similar compounds.
Eigenschaften
Molekularformel |
C36H40N2 |
---|---|
Molekulargewicht |
500.7 g/mol |
IUPAC-Name |
1-N,2-N-bis[2,6-di(propan-2-yl)phenyl]acenaphthylene-1,2-diimine |
InChI |
InChI=1S/C36H40N2/c1-21(2)26-15-11-16-27(22(3)4)33(26)37-35-30-19-9-13-25-14-10-20-31(32(25)30)36(35)38-34-28(23(5)6)17-12-18-29(34)24(7)8/h9-24H,1-8H3 |
InChI-Schlüssel |
JBCIVYVLDKPKDM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C2C3=CC=CC4=C3C(=CC=C4)C2=NC5=C(C=CC=C5C(C)C)C(C)C |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C2C3=CC=CC4=C3C(=CC=C4)C2=NC5=C(C=CC=C5C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.